N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine
Description
N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring a glycine moiety attached to a 1,3,5-triazine core substituted with two 4-chloroaniline groups. The glycine group contributes hydrophilicity and biocompatibility, making this compound relevant in pharmaceutical and agrochemical research.
Synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where 4-chloroaniline and glycine derivatives are sequentially introduced under controlled conditions . The final product is characterized by spectroscopic methods (e.g., IR, NMR) and X-ray crystallography for structural confirmation .
Properties
CAS No. |
62751-91-1 |
|---|---|
Molecular Formula |
C17H14Cl2N6O2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Cl2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
PFSJFMGUAGCZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-chloroaniline to form the intermediate 4,6-bis((4-chlorophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines.
Scientific Research Applications
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency: Chloroanilino-glycine triazine synthesis achieves yields comparable to morpholino derivatives (~70–80%) but requires careful control of substitution order to avoid byproducts .
- Biological Activity : The chloro substituents enhance binding to fungal cytochrome P450 enzymes, outperforming methylphenyl analogs in antifungal assays .
- Thermal Stability : Carborane-modified triazines exhibit superior thermal stability (>300°C) compared to glycine derivatives (~200°C) .
Biological Activity
N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H20Cl2N6
- Molecular Weight : 451.3511 g/mol
- CAS Number : 23729-34-2
The compound features a triazine core substituted with chlorinated aniline groups, which are known to enhance biological activity through various mechanisms.
This compound exhibits several mechanisms that contribute to its biological activity:
-
Anticancer Activity :
- Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines including HeLa and MCF12A with IC50 values in the low micromolar range .
- The compound binds to DNA and can act as an intercalator, which may disrupt cellular replication processes .
- Anti-inflammatory Properties :
- Signal Transduction Modulation :
Biological Activity Data
| Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HeLa | 8.88 ± 1.07 | Apoptosis via caspase activation |
| Cytotoxicity | MCF12A | 9.41 ± 1.04 | DNA intercalation |
| Anti-inflammatory | H9c2 | Not specified | Cytokine modulation |
Case Study 1: Anticancer Efficacy
In a study published in December 2024, this compound was tested against triple-negative breast cancer (TNBC) cell lines. The results indicated that the compound significantly inhibited cell viability and induced apoptosis at concentrations as low as 6.57 µM. The study concluded that this compound holds promise for further development as a therapeutic agent for resistant cancer types .
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of this compound in H9c2 cardiac cells exposed to oxidative stress. The findings revealed that treatment with this compound reduced levels of reactive oxygen species (ROS) and improved cell viability post-exposure to hydrogen peroxide . This suggests potential applications in cardiac protection during inflammatory states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
